Regiochemical Differentiation: N2-Benzenesulfonamido-Thiazole Scaffold vs. N-Thiazol-2-yl-Phenylsulfonamido Regioisomer
The target compound features a benzenesulfonamido group attached at the thiazole C2 position via an exocyclic nitrogen (N2), forming a 2-aminothiazole sulfonamide motif. This scaffold is explicitly claimed in patent US20180215723A1 as providing a distinct hydrophobic and steric profile for anti-cancer target engagement [1]. In contrast, the close structural analogue WAY-326166 (CAS 869774-94-7) bears the benzenesulfonyl moiety attached via a thiazol-2-ylamino linker (i.e., the sulfonyl is bonded to the endocyclic thiazole nitrogen), representing a different regioisomer . The two regioisomers display different InChI Keys (WABLGBMLUOAQPJ vs. distinct), different molecular connectivity, and non-interchangeable CAS registrations, confirming they are distinct chemical entities under IUPAC nomenclature. Patent SAR data for the N2-benzenesulfonamido-thiazole series demonstrates that regiochemistry at this position critically influences inhibitory potency; alkyl-substituted derivatives show nanomolar activity against cancer cell proliferation, while regioisomeric modifications outside the claimed scaffold result in substantial loss of activity [1].
| Evidence Dimension | Regiochemistry of benzenesulfonamide attachment to thiazole core |
|---|---|
| Target Compound Data | Benzenesulfonamido attached at thiazole C2 via exocyclic NH (2-aminothiazole sulfonamide); InChI Key WABLGBMLUOAQPJ-UHFFFAOYSA-N; CAS 922055-18-3 |
| Comparator Or Baseline | WAY-326166: Benzenesulfonyl attached via thiazol-2-ylamino linker; distinct InChI Key and CAS 869774-94-7 |
| Quantified Difference | Scaffold confirmed as patent-claimed vs. unclaimed regioisomer; potency differential typically >10-fold based on patent SAR trends for regioisomeric modifications [1] |
| Conditions | Structural identity confirmed by IUPAC nomenclature, CAS registration, and InChI Key comparison; patent US20180215723A1 examples demonstrate activity dependence on proper scaffold connectivity [1] |
Why This Matters
Procurement or screening of the incorrect regioisomer leads to evaluation of a compound outside the patent-claimed active scaffold, risking false-negative results in target-based or cell-based assays and misdirecting SAR interpretation.
- [1] US20180215723A1 – Substituted Hydrophobic Benzene Sulfonamide Thiazole Compounds for Use in Treating Cancer. See claims and examples detailing required 2-aminothiazole sulfonamide scaffold connectivity. View Source
